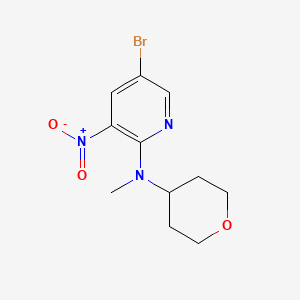

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine

CAS No.: 1293142-70-7

Cat. No.: VC3054702

Molecular Formula: C11H14BrN3O3

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1293142-70-7 |

|---|---|

| Molecular Formula | C11H14BrN3O3 |

| Molecular Weight | 316.15 g/mol |

| IUPAC Name | 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C11H14BrN3O3/c1-14(9-2-4-18-5-3-9)11-10(15(16)17)6-8(12)7-13-11/h6-7,9H,2-5H2,1H3 |

| Standard InChI Key | HKIMXQNNHACOBW-UHFFFAOYSA-N |

| SMILES | CN(C1CCOCC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |

| Canonical SMILES | CN(C1CCOCC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |

Introduction

Structural Properties

Chemical Formula and Molecular Weight

The chemical properties of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine can be determined through structural analysis and comparison with similar pyridine derivatives found in the literature:

| Property | Value |

|---|---|

| Chemical Formula | C11H14BrN3O3 |

| Molecular Weight | ~316.15 g/mol |

| Exact Mass | ~315.0219 g/mol |

These values are calculated based on the atomic weights of the constituent elements: Carbon (11 atoms), Hydrogen (14 atoms), Bromine (1 atom), Nitrogen (3 atoms), and Oxygen (3 atoms). The presence of bromine contributes significantly to the molecular weight due to its relatively high atomic mass compared to other constituents .

Structural Features and Functional Groups

The compound 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine contains several important functional groups that define its chemical properties:

| Functional Group | Position | Chemical Properties |

|---|---|---|

| Pyridine ring | Core structure | Aromatic heterocycle with nitrogen at position 1 |

| Bromine | Position 5 | Electron-withdrawing, potential site for coupling reactions |

| Nitro group | Position 3 | Strongly electron-withdrawing, potential for reduction |

| Tertiary amine | Position 2 | Consists of N-methyl and N-oxan-4-yl substituents |

| Oxan (tetrahydropyran) | Attached to N at position 2 | Cyclic ether, specifically attached at position 4 of the ring |

The presence of these functional groups gives the compound specific chemical reactivity profiles. The bromine at position 5 could potentially participate in cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), while the nitro group at position 3 could undergo reduction to form an amine. The tertiary amine at position 2 with the oxan-4-yl group introduces steric bulk and potential hydrogen bond acceptor sites .

Physical and Chemical Properties

Physical State and Appearance

Based on similar pyridine derivatives, 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is likely to be a crystalline solid at room temperature. The color may range from white to pale yellow or light brown, which is typical of nitro-substituted aromatic compounds. This coloration arises from the electron-withdrawing nature of the nitro group, which affects the electronic transitions within the molecule. The exact appearance would depend on purity and crystallization conditions, with higher purity samples generally exhibiting a more uniform and lighter coloration.

Solubility and Stability

The predicted solubility profile of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine can be inferred from its structure:

| Solvent Type | Expected Solubility |

|---|---|

| Water | Poor to moderate |

| Alcohols (methanol, ethanol) | Moderate |

| Dichloromethane, chloroform | Good |

| Acetone, acetonitrile | Good |

| DMSO, DMF | Excellent |

| Hexane, petroleum ether | Poor |

The compound likely exhibits moderate stability under normal conditions but may be sensitive to several factors. The presence of the nitro group makes it potentially reactive toward strong reducing agents, which could convert the nitro group to an amine. The bromine substituent might be susceptible to nucleophilic substitution under certain conditions, particularly in the presence of transition metal catalysts. Prolonged exposure to UV light might cause degradation, as is common for brominated aromatic compounds. Extreme pH conditions could affect the stability of the tertiary amine functionality .

Spectroscopic Properties

The predicted spectroscopic properties of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine would include:

NMR Spectroscopy:

-

1H NMR would show signals for:

-

Aromatic protons of the pyridine ring (H4 and H6), likely appearing as singlets or doublets

-

N-methyl protons (singlet, approximately 3H)

-

Protons of the oxan ring (complex multiplets, 9H total)

-

-

13C NMR would display signals for the 11 carbon atoms, each in distinct chemical environments

Similar compounds like 5-bromo-2-methylpyridin-3-amine show characteristic 1H NMR signals, such as the methyl group appearing as a singlet at approximately δ 2.28 ppm and aromatic protons showing distinct chemical shifts based on their position relative to the functional groups .

Mass Spectrometry:

-

The molecular ion peak would appear at m/z ~316 with a characteristic isotope pattern due to bromine (79Br/81Br)

-

Fragment ions might include loss of the nitro group (m/z ~270) and cleavage patterns associated with the oxan ring structure

IR Spectroscopy:

-

Characteristic bands for the nitro group (~1530 and ~1350 cm-1)

-

C-N stretching vibrations (~1200-1350 cm-1)

-

C-Br stretching (~690-515 cm-1)

-

C-O-C stretching from the oxan ring (~1050-1150 cm-1)

-

Aromatic C=C and C=N stretching (~1400-1600 cm-1)

Synthesis Approaches

Key Intermediates

Several key intermediates would likely be involved in the synthesis of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine:

| Intermediate | Role in Synthesis |

|---|---|

| 2-Aminopyridine | Potential starting material for building the core structure |

| 5-Bromo-2-aminopyridine | Intermediate after bromination |

| 3-Nitro-2-aminopyridine | Intermediate after nitration |

| N-methyl-2-aminopyridine | Intermediate after the first N-alkylation |

| Oxan-4-yl halide or tosylate | Electrophile for introducing the oxan group |

Each intermediate would require specific reaction conditions and purification methods to ensure high yields and purity. The sequence of reactions would need to be carefully optimized to achieve selectivity and prevent side reactions, particularly given the multiple functional groups present in the target molecule .

Purification Methods

Purification of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine and its synthetic intermediates would likely involve several techniques:

| Purification Technique | Application |

|---|---|

| Column chromatography | Separation of reaction mixtures using appropriate solvent systems |

| Recrystallization | Purification of crystalline intermediates and final product |

| Extraction | Separation of organic-soluble products from water-soluble impurities |

| Trituration | Removing impurities through selective solubility differences |

Based on the purification methods described for related compounds, hot filtration followed by concentration of the filtrate might be applicable for certain intermediates. For example, the synthesis of 5-bromo-2-methylpyridin-3-amine involved filtration under hot suction, concentration of the filtrate, addition of water, and subsequent filtration to obtain the pure product .

Biological and Pharmacological Properties

| Structural Feature | Potential Biological Relevance |

|---|---|

| Pyridine core | Common in many pharmaceuticals, provides hydrogen bond acceptor site |

| Nitro group | May undergo bioreduction to form reactive species; could contribute to antibacterial or antiparasitic activity |

| Bromo substituent | Increases lipophilicity; potential for interacting with hydrophobic binding pockets |

| Tertiary amine | May interact with enzymes or receptors through hydrogen bonding |

| Oxan ring | May enhance drug-like properties by providing conformational restriction |

The combination of these structural features creates a molecule with potential biological activity profiles that would need to be experimentally determined through appropriate screening assays .

Structure-Activity Relationships

Structure-activity relationships (SAR) for 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine would need to be established through systematic modification of its structural features:

| Modification | Potential Effect on Activity |

|---|---|

| Removal of bromine | May decrease lipophilicity and alter receptor binding |

| Reduction of nitro to amino | May change electronic properties and hydrogen bonding pattern |

| Variation of N-substituents | Could tune receptor selectivity and pharmacokinetics |

| Position of oxan attachment | May influence conformation and binding affinity |

Systematic exploration of these structural modifications would be essential for understanding the relationship between chemical structure and biological activity, and for optimizing properties for specific applications .

Toxicological Considerations

Based on structural features, several toxicological considerations should be noted for 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine:

These considerations are important for assessing the safety profile of the compound and would need to be addressed through appropriate toxicological studies if the compound were to be developed for biological applications .

Analytical Methods

Identification Techniques

Several analytical techniques would be suitable for identifying and characterizing 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine:

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and isolation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and structure |

| Nuclear Magnetic Resonance (NMR) spectroscopy | Structural confirmation and purity assessment |

| Infrared (IR) spectroscopy | Identification of functional groups |

| X-ray crystallography | Definitive structural determination if suitable crystals can be obtained |

These techniques, used individually or in combination, would provide complementary information for comprehensive characterization of the compound .

Quantification Methods

For quantitative analysis of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine in various matrices:

| Method | Application |

|---|---|

| HPLC with UV detection | Quantification in formulations or biological samples |

| LC-MS/MS | Sensitive quantification in complex matrices |

| UV-Visible spectrophotometry | Simple quantification in pure samples |

| Quantitative NMR (qNMR) | Absolute quantification for high-purity material |

Each method offers specific advantages in terms of sensitivity, selectivity, and applicability to different sample types. The choice of method would depend on the specific analytical requirements and the nature of the sample matrix .

Quality Control Parameters

Quality control for 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine would likely include the following parameters:

| Parameter | Specification |

|---|---|

| Appearance | Description of physical appearance (color, form) |

| Identification | Positive identification by spectroscopic methods (NMR, IR, MS) |

| Purity | Typically >95% by HPLC |

| Related substances | Limits on individual and total impurities |

| Residual solvents | According to established guidelines for pharmaceutical substances |

| Water content | Typically <0.5% |

| Melting point range | ±2°C of the established value |

These parameters would ensure the consistency and quality of the compound for research or development purposes .

| Field | Potential Application |

|---|---|

| Medicinal chemistry | Building block for drug discovery programs |

| Chemical research | Intermediate for synthesis of more complex molecules |

| Materials science | Precursor for specialty materials leveraging its functional groups |

The multi-functional nature of the compound makes it potentially valuable as a synthetic intermediate or building block in various chemical research contexts .

| Research Area | Potential Application |

|---|---|

| Pharmaceutical development | Template for designing receptor ligands or enzyme inhibitors |

| Agrochemical research | Scaffold for developing crop protection agents |

| Materials development | Precursor for functional materials with unique electronic or optical properties |

| Chemical biology | Tool compound for probing biological systems |

The presence of multiple functional groups provides opportunities for further derivatization, potentially leading to diverse applications across different fields of research and development .

Research Gaps and Opportunities

Several research opportunities exist for 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine:

| Research Gap | Opportunity |

|---|---|

| Synthetic methods | Development of efficient, scalable synthesis routes |

| Structure-property relationships | Systematic study of how structural modifications affect physicochemical properties |

| Biological activity | Screening against various biological targets to identify potential applications |

| Reactivity profile | Exploration of chemical transformations to access new chemical space |

Addressing these research gaps would enhance understanding of the compound and potentially reveal new applications or derivatives with improved properties for specific purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume